molecular formula C9H14N2O2S B11714652 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid

Katalognummer: B11714652
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: KFXKYEZNGWLHDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with thiopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles[][3].

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(5-Aminopyrazol-1-yl)propanoic acid

Uniqueness

3-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a thioether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H14N2O2S

Molekulargewicht

214.29 g/mol

IUPAC-Name

3-[(2-ethylpyrazol-3-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C9H14N2O2S/c1-2-11-8(3-5-10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13)

InChI-Schlüssel

KFXKYEZNGWLHDB-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC=N1)CSCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.